molecular formula C11H21Cl3Si B098294 10-Undecenyltrichlorosilane CAS No. 17963-29-0

10-Undecenyltrichlorosilane

Cat. No. B098294
CAS RN: 17963-29-0
M. Wt: 287.7 g/mol
InChI Key: KFFLNZJAHAUGLE-UHFFFAOYSA-N
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Description

10-Undecenyltrichlorosilane is a compound that serves as a precursor for various chemical reactions and surface modifications. It is characterized by a long alkyl chain with a terminal vinylic group, which allows for further chemical modifications. This compound is particularly useful in the formation of self-assembled monolayers (SAMs) on substrates, which can act as adhesion promoters or be further modified to introduce different functional groups .

Synthesis Analysis

The synthesis of compounds and polymers derived from 10-undecenyltrichlorosilane has been explored in several studies. A high-yield method for producing carboxyl-terminated alkylsiloxane monolayers on silicon was developed using the ozonolysis and hydrolysis of 10-undecenyltrichlorosilane SAMs . Additionally, functional polyesters have been synthesized from 10-undecenoic acid, which is derived from 10-undecenyltrichlorosilane, using tetramethyl guanidine as a promoter at room temperature .

Molecular Structure Analysis

The molecular structure of 10-undecenyltrichlorosilane allows it to form densely packed films when adsorbed onto substrates. The presence of the terminal vinylic group enables the formation of a hydroxyl group after activation, which is available for further reactions . The structure of the resulting polymers and films can be characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Chemical Reactions Analysis

10-Undecenyltrichlorosilane undergoes various chemical reactions to form different functional materials. For instance, ozonolysis of SAMs formed by this compound leads to the formation of carboxyl-terminated surfaces, which can be further chemically modified . The presence of the vinylic group also allows for reactions with polyurethane resin, enhancing the adhesion properties of the films formed on substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from 10-undecenyltrichlorosilane have been extensively studied. The thermal properties of polymers synthesized from this compound have been characterized using Dynamic Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), revealing information about their melting temperatures and thermal stability . The crystalline structure of these polymers has been investigated using Wide-Angle X-ray Scattering (WAXS), showing that they can form smectic layer structures . The adhesion properties and resistance to moisture have also been evaluated, demonstrating the potential of these materials in various applications .

Scientific Research Applications

Adhesion Promotion

10-Undecenyltrichlorosilane has been studied for its role as an adhesion promoter. Research by Cave and Kinloch (1992) on the structure of adsorbed silane films on aluminum substrates highlighted the use of 10-undecenyltrichlorosilane as an effective adhesion promoter. The study found that these silanes could yield high adhesive fracture energies under dry conditions, though their performance varied with the presence of moisture (Cave & Kinloch, 1992).

Hydrosilylation Reactions

10-Undecenyltrichlorosilane has been used in hydrosilylation reactions. Saghian and Gertner (1974) studied the addition of various silicon hydrides to esters of long-chain unsaturated fatty acids, including 10-undecenoic acid, with a focus on catalysts, temperature, and solvents. The research indicated higher yields in the presence of chloroplatinic acid or Pt on C catalysts, especially with methyl 10-undecenoate (Saghian & Gertner, 1974).

Development of Biobased Silicon-Containing Polyurethanes

Lligadas et al. (2006) explored the creation of biobased silicon-containing polyurethanes using 10-undecenyltrichlorosilane. Their work involved hydrosilylation followed by a reduction of carboxylate groups, resulting in polymers with improved thermal, mechanical, and flame-retardant properties, making them suitable for fire-resistant applications (Lligadas et al., 2006).

Creation of Carboxyl-Terminated Monolayers

Hallen & Hallen (2008) developed a method to produce carboxyl-terminated alkylsiloxane monolayers on silicon through the ozonolysis of 10-undecenyltrichlorosilane self-assembled monolayers. This method significantly altered surface hydrophilicity, indicating potential for further chemical modification and diverse applications (Hallen & Hallen, 2008).

Vapor Phase Deposition of Vinyl-Terminated Films

Adamkiewicz et al. (2012) demonstrated that 10-undecenyltrichlorosilane could be used for vapor phase deposition of vinyl-terminated self-assembled monolayers on silicon oxide substrates. This method offers advantages in cases where solution preparation is not feasible, such as with silicon microstructures (Adamkiewicz et al., 2012).

Polymerization to Create Macromonomers

Research by Schulze et al. (2010) involved synthesizing poly(10-undecene-1-ol) as precursors for potential polar macromonomers using metallocene-catalyzed polymerization. This study highlighted the importance of terminal double bonds in the polymerization process (Schulze et al., 2010).

Safety And Hazards

10-Undecenyltrichlorosilane is a hazardous substance. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling this compound .

properties

IUPAC Name

trichloro(undec-10-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFLNZJAHAUGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402583
Record name 10-UNDECENYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Undecenyltrichlorosilane

CAS RN

17963-29-0
Record name 10-UNDECENYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Undecenyltrichlorosilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
MA Hallen, HD Hallen - The Journal of Physical Chemistry C, 2008 - ACS Publications
… high-yield method has been developed for the production of carboxyl-terminated alkylsiloxane monolayers on silicon using the ozonolysis and hydrolysis of 10-undecenyltrichlorosilane …
Number of citations: 12 pubs.acs.org
M Adamkiewicz - 2013 - research-repository.st-andrews.ac …
Fabrication of surfaces with versatile functional groups is an important research area. Hence, it is essential to control and tune the surface properties in a reliable manner. Vinyl-…
NG Cave, AJ Kinloch - Polymer, 1992 - Elsevier
… The ability of 10-undecenyltrichlorosilane and 18-nonadecenyltrichlorosilane to act as … In the case of the adsorbed 10-undecenyltrichlorosilane films, the disorientated nature of …
Number of citations: 58 www.sciencedirect.com
M Adamkiewicz, T O'Hara, D O'Hagan, G Hähner - Thin Solid Films, 2012 - Elsevier
… We show that SAMs of 9-decenyltrichlorosilane (CH 2 double bond CH single bond (CH 2 ) 8 single bond SiCl 3 ), 10-undecenyltrichlorosilane (CH 2 double bond CH single bond (CH …
Number of citations: 24 www.sciencedirect.com
D Hong, WK Cho, B Kong, IS Choi - Langmuir, 2010 - ACS Publications
… The hydrophobicity was introduced on a silicon wafer by SAMs of 10-undecenyltrichlorosilane, and after the initial drop in oxidation, followed by the dilution-by-dropping method, radial-…
Number of citations: 35 pubs.acs.org
E Feresenbet, D Raghavan… - Journal of applied …, 2007 - Wiley Online Library
Adhesion at the fiber‐matrix interface of a composite is often influenced by a combination of factors such as mechanical interlocking, physicochemical interactions, and chemical …
Number of citations: 8 onlinelibrary.wiley.com
T Ito, M Namba, P Bühlmann, Y Umezawa - Langmuir, 1997 - ACS Publications
… The synthesis of 10-undecenyltrichlorosilane (UTS) and 5-hexenyltrichlorosilane (HTS) from 10-undecen-1-ol (Tokyo Kasei Kogyo) and 6-bromo-1-hexene (Aldrich), respectively, were …
Number of citations: 141 pubs.acs.org
AM Patron, AM Bramer, DF Santavicca… - The Journal of …, 2019 - ACS Publications
… (29,31,32,35) We extend this approach to other substrates by depositing a 10-undecenyltrichlorosilane (UTS) SAM and oxidizing the terminal olefin groups to carboxyl functionalities (…
Number of citations: 3 pubs.acs.org
DA Valyaev, S Clair, L Patrone, M Abel, L Porte… - Chemical …, 2013 - pubs.rsc.org
… The working area of the 10-undecenyltrichlorosilane SAM on Si/SiO 2 prepared according to a known procedure 25b (see ESI†) was first imaged in acetonitrile with a catalytic AFM tip in …
Number of citations: 13 pubs.rsc.org
GS Ferguson, MK Chaudhury, HA Biebuyck… - …, 1993 - ACS Publications
… Adsorption of 10-undecenyltrichlorosilane on PE[ox]/SiC>2 and on PDMS[ox] produced … the surface of gold16 and by adsorption of 10undecenyltrichlorosilane onto Si/Si02.17 Figure 3 …
Number of citations: 217 pubs.acs.org

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